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molecular formula C17H22O3 B8714795 Benzyl 2-methyl-2-(4-oxocyclohexyl)propanoate

Benzyl 2-methyl-2-(4-oxocyclohexyl)propanoate

Cat. No. B8714795
M. Wt: 274.35 g/mol
InChI Key: HXDSJCNBGQDJFH-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

To a solution of 2-methyl-2-(4-oxocyclohexyl)propanoic acid (0.184 g, 1 mmol) and DIPEA (0.192 mL, 1.100 mmol) in acetonitrile (1 mL) and CHCl3 (1 mL) was added benzyl bromide (0.131 mL, 1.100 mmol) and the mixture was stirred at rt overnight. The reaction mixture was evaporated to dryness and purified by silica gel FCC (0-5% EtOAC in DCM) to afford benzyl 2-methyl-2-(4-oxocyclohexyl)propanoate as a clear oil (184 mg), which was dissolved in CH2Cl2 (2 mL) was treated with Deoxo-Fluor® (0.442 mL, 2.40 mmol), followed by the addition of EtOH (5.8 mL). The resulting yellowish solution was stirred at rt overnight. The reaction mixture was diluted with sat. NaHCO3 and EtOAc. The organic phase was separated and washed with water, sat. NaCl, dried over anhydrous MgSO4, filtered and dried to yield a yellow oil. The crude product was purified by silica gel FCC (1:1 hexane-DCM) to afford benzyl 2-(4,4-difluorocyclohexyl)-2-methylpropanoate as a clear oil (143 mg) which was hydrogenated (0.053 g of 10% Pd—C, EtOAc) under balloon pressure for 4 h. The suspension was filtered and evaporated to dryness to afford Cap P-21. 1H NMR (500 MHz, CDCl3) δ ppm 2.08-2.23 (2H, m), 1.64-1.85 (5H, m), 1.36-1.54 (2H, m), 1.12-1.29 (6H, m).
Quantity
0.184 g
Type
reactant
Reaction Step One
Name
Quantity
0.192 mL
Type
reactant
Reaction Step One
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:7]1[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]1)([CH3:6])[C:3]([OH:5])=[O:4].CCN(C(C)C)C(C)C.[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(#N)C.C(Cl)(Cl)Cl>[CH3:6][C:2]([CH:7]1[CH2:8][CH2:9][C:10](=[O:13])[CH2:11][CH2:12]1)([CH3:1])[C:3]([O:5][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:4]

Inputs

Step One
Name
Quantity
0.184 g
Type
reactant
Smiles
CC(C(=O)O)(C)C1CCC(CC1)=O
Name
Quantity
0.192 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.131 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by silica gel FCC (0-5% EtOAC in DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)OCC1=CC=CC=C1)(C)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 184 mg
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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